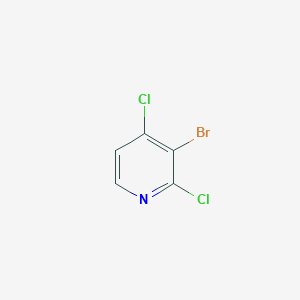

3-Bromo-2,4-dichloropyridine

Description

BenchChem offers high-quality 3-Bromo-2,4-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFKJYCTYZMBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576830 | |

| Record name | 3-Bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144584-32-7 | |

| Record name | 3-Bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,4-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Researcher's Guide to the Synthesis of 3-Bromo-2,4-dichloropyridine from 2-Amino-4-chloropyridine

Introduction: The Strategic Value of 3-Bromo-2,4-dichloropyridine

In the landscape of modern drug discovery and materials science, halogenated pyridines serve as indispensable structural motifs. Their unique electronic properties and versatile reactivity make them privileged building blocks for creating complex molecular architectures. Among these, 3-bromo-2,4-dichloropyridine is a particularly valuable intermediate, offering three distinct and differentially reactive halogen sites. This substitution pattern allows for sequential, site-selective cross-coupling and nucleophilic substitution reactions, providing a powerful tool for constructing diverse compound libraries. This guide offers an in-depth, field-proven methodology for the synthesis of this key intermediate, starting from the readily available precursor, 2-amino-4-chloropyridine. The narrative is structured to not only provide step-by-step protocols but to elucidate the underlying chemical principles and rationale behind critical experimental choices.

Overall Synthetic Strategy

The transformation of 2-amino-4-chloropyridine into 3-bromo-2,4-dichloropyridine is efficiently achieved through a two-step sequence. This strategy is designed for robustness and scalability, prioritizing the use of common laboratory reagents and straightforward purification techniques.

-

Step 1: Deamination and Chlorination via the Sandmeyer Reaction. The initial and most critical transformation involves the conversion of the 2-amino group into a chloro group. This is accomplished through a classic Sandmeyer reaction, which proceeds via an intermediate diazonium salt to yield 2,4-dichloropyridine.

-

Step 2: Regioselective Electrophilic Bromination. The second step introduces the bromine atom at the C3 position of the 2,4-dichloropyridine ring through an electrophilic aromatic substitution reaction.

The complete workflow is visualized below.

Caption: Overall synthetic workflow from 2-amino-4-chloropyridine to the target compound.

Part 1: The Sandmeyer Reaction - Replacing an Amine with Chlorine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a variety of substituents, including halogens.[1][2] The reaction proceeds in two distinct stages within the same pot: the formation of a diazonium salt, followed by its copper(I)-catalyzed decomposition in the presence of a nucleophile.[1][3]

Mechanism and Experimental Causality

-

Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][5] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (+NO). This ion is attacked by the lone pair of the primary amino group on 2-amino-4-chloropyridine. A series of proton transfers and elimination steps culminates in the formation of the 2-diazonium-4-chloropyridine salt.

-

Why is it performed at low temperatures (0-5 °C)? Aryl diazonium salts are notoriously unstable and can decompose violently at elevated temperatures.[4] Maintaining a low temperature throughout the diazotization is critical to prevent premature decomposition and the formation of undesired phenol byproducts from reaction with water.[4]

-

-

Copper(I)-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction is believed to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[6] This forms an aryl radical, with the concomitant loss of highly stable nitrogen gas (N₂), and copper(II) chloride. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product, 2,4-dichloropyridine, while regenerating the copper(I) catalyst.[6]

Caption: Mechanism of the Sandmeyer reaction for the synthesis of 2,4-dichloropyridine.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloropyridine

Materials:

-

2-Amino-4-chloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Amine Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-4-chloropyridine (1.0 eq). Add concentrated HCl (approx. 4-5 mL per gram of amine) and water (approx. 4-5 mL per gram of amine). Stir the mixture and cool to 0 °C in an ice-salt bath.

-

Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq in 2 mL of water per gram) dropwise. The addition rate should be controlled to keep the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Catalyst Preparation: In a separate, larger beaker, dissolve copper(I) chloride (0.3-0.5 eq) in concentrated HCl (approx. 2-3 mL per gram of CuCl). Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to manage the effervescence.

-

Reaction Completion & Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude 2,4-dichloropyridine, which can be purified further by distillation or chromatography if necessary.

Part 2: Regioselective Bromination of 2,4-Dichloropyridine

The second stage of the synthesis involves the introduction of a bromine atom onto the 2,4-dichloropyridine ring. This is an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this step is crucial for the success of the overall synthesis.

Mechanism and Regioselectivity

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene.[9] The two chloro-substituents are also electron-withdrawing, further deactivating the ring. However, these substituents act as ortho, para-directors due to lone pair donation into the ring, which can stabilize the intermediate sigma complex.

-

Positional Analysis:

-

C5: This position is para to the C2-chloro and meta to the C4-chloro. It is a highly favored position for electrophilic attack.

-

C3: This position is ortho to both the C2- and C4-chloro groups. While sterically more hindered, it is electronically activated by both halogens.

-

C6: This position is ortho to the ring nitrogen and the C2-chloro group, making it both sterically and electronically disfavored.

-

In practice, bromination of 2,4-dichloropyridine can lead to a mixture of products. However, by carefully selecting the brominating agent and reaction conditions, the formation of 3-bromo-2,4-dichloropyridine can be favored. Using a strong electrophilic source like bromine in oleum (fuming sulfuric acid) or with a Lewis acid catalyst promotes substitution at the most electron-rich available position, which is often the C3 position in such di-halogenated systems.

Caption: General mechanism for the electrophilic bromination of 2,4-dichloropyridine.

Detailed Experimental Protocol: Synthesis of 3-Bromo-2,4-dichloropyridine

Materials:

-

2,4-Dichloropyridine

-

Oleum (20-30% SO₃) or Sulfuric Acid with a Lewis Acid (e.g., FeBr₃)

-

Liquid Bromine (Br₂)

-

Sodium Thiosulfate or Sodium Bisulfite Solution

-

Dichloromethane (DCM)

-

Ice

Procedure:

-

Reaction Setup: In a flask equipped with a dropping funnel, stirrer, and a gas outlet connected to a scrubber (to neutralize HBr fumes), add 2,4-dichloropyridine (1.0 eq).

-

Solvent/Catalyst Addition: Cool the flask in an ice bath and slowly add oleum (approx. 3-5 mL per gram of pyridine).

-

Bromine Addition: While maintaining the low temperature, add liquid bromine (1.0-1.1 eq) dropwise from the addition funnel.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours (monitor by TLC or GC-MS until starting material is consumed).

-

Quenching: Cool the reaction mixture back to 0 °C and very carefully pour it onto a large amount of crushed ice. Caution: This is a highly exothermic process.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) until pH > 8. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers. If any bromine color persists, wash with a dilute solution of sodium thiosulfate or sodium bisulfite. Then, wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity Notes |

| 1 | Sandmeyer Reaction | 2-Amino-4-chloropyridine | NaNO₂, HCl, CuCl | 65-80% | Main impurity is 4-chloro-2-pyridinol. Can be removed by basic wash or chromatography. |

| 2 | Bromination | 2,4-Dichloropyridine | Br₂, Oleum/FeBr₃ | 70-85% | Isomeric dibromo- and other monobromo-pyridines are possible impurities. Purification by recrystallization is often effective. |

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for producing 3-bromo-2,4-dichloropyridine. By understanding the mechanistic underpinnings of both the Sandmeyer reaction and electrophilic bromination, researchers can troubleshoot and optimize these procedures effectively. The causality-driven explanations for each experimental choice aim to empower scientists not just to follow a recipe, but to execute the synthesis with a deep and practical understanding of the chemistry involved. The resulting tri-halogenated pyridine is a versatile platform for further chemical exploration in the development of novel pharmaceuticals and advanced materials.

References

-

Bouillon, A. et al. (2003). An efficient two-step total synthesis of the quaterpyridine nemertelline. The Journal of organic chemistry, 68(26), 10178-10180. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

-

GeeksforGeeks. (2023). Sandmeyer Reaction. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. International Journal of Advanced Research in Chemical Science, 3(4), 23-26. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Diazotisation [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

3-Bromo-2,4-dichloropyridine CAS number 144584-32-7 properties

An In-Depth Technical Guide to 3-Bromo-2,4-dichloropyridine (CAS: 144584-32-7): Properties, Reactivity, and Synthetic Applications

Introduction

3-Bromo-2,4-dichloropyridine is a trifunctionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a pyridine derivative, it possesses an electron-deficient aromatic system that governs its reactivity. The strategic placement of three distinct halogen atoms—a bromine at the 3-position and chlorines at the 2- and 4-positions—provides a versatile platform for sequential and regioselective functionalization. This guide offers a comprehensive overview of its chemical and physical properties, safety considerations, characteristic reactivity, and applications, providing scientists with the technical insights required for its effective utilization in complex synthetic endeavors.

Core Physicochemical Properties and Identifiers

A precise understanding of a reagent's fundamental properties is paramount for its successful application in research and development. The key identifiers and physicochemical data for 3-Bromo-2,4-dichloropyridine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-2,4-dichloropyridine | [1][2] |

| CAS Number | 144584-32-7 | [1][2][3] |

| Molecular Formula | C₅H₂BrCl₂N | [1][2][3] |

| Molecular Weight | 226.88 g/mol | [1][2][3] |

| Canonical SMILES | C1=CN=C(C(=C1Cl)Br)Cl | [1][3] |

| InChIKey | IEFKJYCTYZMBFL-UHFFFAOYSA-N | [1][2][3] |

| Physical State | Solid | [2] |

| Melting Point | 55.5-56.5 °C | [3] |

| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [2][3][4] |

| Density | 1.848 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | -1.31 ± 0.10 (Predicted) | [3] |

Synthesis, Safety, and Handling

Potential Synthetic Pathway

While specific high-yield syntheses for 3-Bromo-2,4-dichloropyridine are not extensively detailed in publicly available literature, a logical synthetic strategy can be inferred from established pyridine chemistry, such as methods used for related isomers. A plausible route could involve the bromination of a pre-existing dichloropyridine or a Sandmeyer-type reaction on a brominated aminopyridine. A related synthesis for 5-Bromo-2,4-dichloropyridine starts with 2-amino-4-chloropyridine, which undergoes bromination followed by a diazotization and chlorination reaction.[5] This approach highlights a viable strategy for introducing the required halogen substituents onto the pyridine core.

Caption: Fig. 1: Plausible synthetic workflow for a bromo-dichloropyridine isomer.

Safety and Handling

3-Bromo-2,4-dichloropyridine is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Information: [1]

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[6][7]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Spills: In case of a spill, avoid dust formation. Evacuate the area and use an inert absorbent material for cleanup. Do not let the chemical enter drains.[8][9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-Bromo-2,4-dichloropyridine. While raw spectral data must be obtained from the supplier or through analysis, the expected features can be predicted.

-

¹H NMR: The spectrum should feature two signals corresponding to the two aromatic protons on the pyridine ring. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would appear as a doublet as well. The electron-withdrawing nature of the nitrogen and halogen substituents would shift these signals downfield.

-

¹³C NMR: The spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing halogen atoms (C2, C3, C4) will exhibit characteristic chemical shifts influenced by the electronegativity of the attached halogen.

-

Mass Spectrometry (MS): The mass spectrum will display a complex and highly characteristic isotopic pattern for the molecular ion [M]⁺. This pattern is due to the natural isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), providing unambiguous confirmation of the elemental composition.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-2,4-dichloropyridine stems from the differential reactivity of its three carbon-halogen bonds. This allows for a programmed, stepwise introduction of new functionalities.

Regioselectivity in Metal-Catalyzed Cross-Coupling

A cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of carbon-halogen bonds in these reactions generally follows the trend C-I > C-Br > C-OTf > C-Cl.[11]

This reactivity hierarchy is the key to the selective functionalization of 3-Bromo-2,4-dichloropyridine. The C3-Br bond is significantly more reactive than the C2-Cl and C4-Cl bonds under standard palladium-catalyzed conditions. This allows chemists to selectively modify the C3 position while leaving the two chloro-substituents intact for subsequent transformations.

Caption: Fig. 2: Selective Suzuki coupling at the C3-Br bond.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar substrates and serves as a guiding methodology.[11]

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-Bromo-2,4-dichloropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

-

Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

-

Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the 3-aryl-2,4-dichloropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. These positions can be targeted by a variety of nucleophiles, including amines, alkoxides, and thiolates, typically under more forcing conditions than the initial cross-coupling step. This allows for a second layer of diversification after the C3 position has been functionalized. The relative reactivity of C2 versus C4 can depend on the specific nucleophile and reaction conditions, offering further opportunities for controlled synthesis.

Applications in Drug Discovery and Agrochemicals

The structural motif of substituted pyridines is prevalent in a vast number of bioactive molecules. 3-Bromo-2,4-dichloropyridine serves as a key building block for accessing complex molecular architectures. A review of patent literature reveals its utility in the development of:

-

Pesticides and Fungicides: The pyridine core is a common scaffold in agrochemicals, and this building block has been used to synthesize novel substituted pyridines with potential pesticidal and fungicidal properties.[10]

-

Pharmaceutical Agents: The compound is cited in patents for the synthesis of triazolopyridine cannabinoid receptor 1 (CB1) antagonists, which have been explored for various therapeutic applications.[10] It has also been implicated in the synthesis of pyridone amides and analogs being investigated for their anti-cancer and anti-proliferative activities.[10]

Conclusion

3-Bromo-2,4-dichloropyridine is a high-value synthetic intermediate whose utility is defined by the tiered reactivity of its three halogen substituents. The ability to perform selective palladium-catalyzed cross-coupling at the C3-Br bond, followed by potential nucleophilic aromatic substitution at the C2 and C4 chloro positions, provides a robust and flexible strategy for the synthesis of complex, highly substituted pyridine derivatives. Coupled with a clear understanding of its handling requirements, this reagent offers researchers a powerful tool for innovation in drug discovery, agrochemistry, and beyond.

References

- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Bromo-2,4-dichloropyridine. Acros Pharmatech.

- 3-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 15683981. PubChem.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- SAFETY DATA SHEET. (Supplier not specified, related to 3-Bromopyridine).

- 3-Bromo-2,4-dichloropyridine. Fluorochem.

- 3-Bromo-4-chloropyridine SDS, 36953-42-1 Safety Data Sheets. ECHEMI.

- 3-Bromo-2,4-dichloropyridine | 144584-32-7. Sigma-Aldrich.

- 144584-32-7|3-Bromo-2,4-dichloropyridine|BLD Pharm. BLD Pharm.

- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.

- YB-369 (144584-32-7, MFCD14705096). Parkway Scientific.

- 3-Bromo-2,4-dichloropyridine - CAS:144584-32-7. Sunway Pharm Ltd.

- SAFETY DATA SHEET. Sigma-Aldrich.

- 3-Bromo-2,4-dichloropyridine, CAS No. 144584-32-7. iChemical.

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

Sources

- 1. 3-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 15683981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Bromo-2,4-dichloropyridine [acrospharma.co.kr]

- 4. 3-Bromo-2,4-dichloropyridine, CAS No. 144584-32-7 - iChemical [ichemical.com]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 144584-32-7|3-Bromo-2,4-dichloropyridine: In Stock [parkwayscientific.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3-Bromo-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical resource on 3-Bromo-2,4-dichloropyridine, a halogenated pyridine derivative of significant interest in synthetic organic chemistry and pharmaceutical development. It details the compound's core physicochemical properties, synthesis, reactivity, and applications, providing both theoretical understanding and practical methodologies grounded in scientific literature.

Core Properties: Molecular Weight and Formula

A precise understanding of a compound's molecular identity is fundamental to its application in research and development. 3-Bromo-2,4-dichloropyridine is a substituted pyridine, a structural motif frequently encountered in medicinal chemistry.

An analysis of its atomic composition reveals the following key data:

| Property | Value |

|---|---|

| Molecular Formula | C5H2BrCl2N |

| Molecular Weight | 226.89 g/mol |

| CAS Number | 144584-32-7 |

These fundamental properties are essential for accurate stoichiometric calculations in reaction design and for the interpretation of analytical data, such as mass spectrometry.

Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-2,4-dichloropyridine is typically achieved through the halogenation of a pyridine precursor. A prevalent and efficient method involves the electrophilic bromination of 2,4-dichloropyridine.

Recommended Synthetic Protocol: Electrophilic Bromination

This section outlines a standard laboratory procedure for the synthesis of 3-Bromo-2,4-dichloropyridine, with explanations for the choice of reagents and conditions to provide a deeper mechanistic understanding.

Materials:

- 2,4-Dichloropyridine

- N-Bromosuccinimide (NBS)

- Concentrated Sulfuric Acid

- Dichloromethane (DCM)

- Saturated Sodium Bicarbonate Solution

- Anhydrous Sodium Sulfate

- Standard laboratory glassware and equipment

Step-by-Step Methodology:

- Reaction Setup: Dissolve 2,4-dichloropyridine in a minimal amount of concentrated sulfuric acid within a round-bottom flask, with continuous stirring. The sulfuric acid serves as both a solvent and a protonating agent, thereby activating the pyridine ring for electrophilic attack.

- Reagent Addition: Introduce N-Bromosuccinimide (NBS) to the solution in portions. NBS is the preferred bromine source due to its ease of handling and its capacity to generate electrophilic bromine in situ. The reaction is generally conducted at ambient temperature.

- Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material.

- Workup: Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

- Neutralization: Cautiously add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until effervescence ceases.

- Extraction: Perform a liquid-liquid extraction of the aqueous layer using dichloromethane (3 x 50 mL). Combine the organic layers.

- Drying and Concentration: Dry the consolidated organic layers over anhydrous sodium sulfate, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: The crude 3-Bromo-2,4-dichloropyridine can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Reaction Mechanism Diagram

Figure 1: Electrophilic bromination of 2,4-dichloropyridine.

Applications in Drug Discovery and Organic Synthesis

3-Bromo-2,4-dichloropyridine is a versatile building block for synthesizing more complex molecules, especially within the pharmaceutical sector. The varied reactivity of its halogen substituents permits selective functionalization.

Cross-Coupling Reactions

The bromine and chlorine atoms on the pyridine ring can be selectively targeted in a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. This facilitates the introduction of diverse substituents, such as aryl, alkyl, and amino groups, thereby enabling the construction of molecular complexity.

| Halogen | Position | Relative Reactivity | Common Coupling Partners |

|---|---|---|---|

| Bromine | 3 | High | Boronic acids, organostannanes |

| Chlorine | 2 | Low | Amines (Buchwald-Hartwig) |

| Chlorine | 4 | Moderate | Boronic acids (under forcing conditions) |

Case Study: Synthesis of a Kinase Inhibitor Precursor

A notable application of 3-Bromo-2,4-dichloropyridine is in the synthesis of kinase inhibitors. The following workflow demonstrates a representative synthetic sequence.

Figure 2: Synthetic workflow for a kinase inhibitor precursor.

This strategy of sequential cross-coupling reactions allows for the controlled and regioselective assembly of the target molecule, underscoring the value of 3-Bromo-2,4-dichloropyridine as a pivotal synthetic intermediate.

Safety and Handling

As with all halogenated organic compounds, 3-Bromo-2,4-dichloropyridine must be handled with appropriate safety measures in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.

- Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.

- Skin and Eye Contact: This compound is an irritant. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

- Storage: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive and detailed safety information.

Conclusion

3-Bromo-2,4-dichloropyridine is a highly valuable and versatile reagent in the field of organic synthesis. Its well-characterized molecular weight and formula, in conjunction with the differential reactivity of its halogen substituents, establish it as an excellent starting material for the synthesis of complex molecular structures, particularly in the creation of novel pharmaceuticals. The synthetic protocols and mechanistic discussions presented in this guide are intended to equip researchers with the knowledge to utilize this compound effectively and safely in their scientific work.

References

- . (n.d.). Sigma-Aldrich.

- . (n.d.). PubChem.

- . (n.d.). iChemical.

- . (n.d.). Sunway Pharm Ltd.

- . (n.d.). BLD Pharm.

A Technical Guide to 3-Bromo-2,4-dichloropyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of halogenated heterocyclic compounds is fundamental to the construction of complex molecular architectures. Among these, 3-Bromo-2,4-dichloropyridine has emerged as a highly versatile and valuable building block. Its unique substitution pattern, featuring three distinct halogen atoms on a pyridine core, offers a nuanced reactivity profile that can be selectively exploited by chemists. This guide provides an in-depth technical overview of 3-Bromo-2,4-dichloropyridine, intended for researchers, scientists, and drug development professionals. We will explore its chemical identity, synthesis, reactivity, and key applications, grounded in authoritative scientific principles.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical reagent is the first step in any successful research endeavor. The nomenclature and fundamental properties of 3-Bromo-2,4-dichloropyridine are summarized below.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-2,4-dichloropyridine [1]. It is crucial to use the precise IUPAC name in formal documentation and publications to avoid ambiguity.

Synonyms and Identifiers

In practice, chemicals are often referred to by various synonyms or catalog identifiers. Being aware of these is essential for efficient literature and database searches.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-2,4-dichloropyridine | [1] |

| CAS Number | 144584-32-7 | [1] |

| Molecular Formula | C₅H₂BrCl₂N | [1] |

| Synonyms | 2,4-dichloro-3-bromopyridine; Pyridine, 3-bromo-2,4-dichloro- | [1] |

Physicochemical Data

Understanding the physical properties of a compound is critical for designing experiments, ensuring safe handling, and developing purification strategies.

| Property | Value | Unit | Source |

| Molecular Weight | 226.88 | g/mol | [1] |

| Boiling Point | 254.206 | °C at 760 mmHg | [2] |

| Density | 1.848 | g/cm³ | [2] |

| Flash Point | 107.54 | °C | [2] |

Synthesis and Purification

While 3-Bromo-2,4-dichloropyridine is commercially available from various suppliers, understanding its synthesis is valuable for custom applications or large-scale needs. A common synthetic approach involves the halogenation of a suitable pyridine precursor. For instance, a multi-step synthesis starting from 2-amino-4-chloropyridine can be employed, involving bromination followed by a diazotization and chlorination (Sandmeyer) reaction[3].

Exemplary Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of 3-Bromo-2,4-dichloropyridine. This process highlights the key transformations required to introduce the desired halogen substituents onto the pyridine ring.

Caption: Conceptual workflow for the synthesis of 3-Bromo-2,4-dichloropyridine.

Protocol: Bromination of 2-Amino-4-chloropyridine

This protocol is adapted from established methodologies for electrophilic aromatic substitution on pyridine rings[3].

-

Reaction Setup: Dissolve 2-amino-4-chloropyridine in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Cooling: Cool the solution to 0°C. Causality: This is critical to control the exothermicity of the bromination reaction and to minimize the formation of potential over-brominated or side products.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then dissolved in an organic solvent like ethyl acetate.

-

Purification: The organic solution is washed with an acidic solution (e.g., 1M HCl), followed by a basic solution (e.g., sat. NaHCO₃), and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the intermediate product[3].

Self-Validation Note: The purity of the intermediate should be confirmed by NMR spectroscopy and LC-MS before proceeding to the next step to ensure the diazotization reaction is not compromised by impurities.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Bromo-2,4-dichloropyridine lies in the differential reactivity of its three halogen substituents. The electron-deficient nature of the pyridine ring, amplified by the halogens, makes the C2 and C4 positions particularly susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions[4].

The general order of reactivity for halogens on a pyridine ring in many cross-coupling reactions is I > Br > Cl. Furthermore, the reactivity of positions on the pyridine ring often follows the order C4 > C2 >> C3/C5. This creates a powerful system for regioselective functionalization.

Regioselective Cross-Coupling Reactions

Chemists can selectively target the different positions based on the reaction conditions and choice of catalyst.

-

Suzuki-Miyaura Coupling: The C-Br bond at the 3-position is less reactive than halogens at the C2 and C4 positions in typical palladium-catalyzed couplings. However, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position[5]. This allows for a stepwise functionalization, first at C4, then C2, and finally C3 if desired.

-

Buchwald-Hartwig Amination: Similar selectivity is observed, enabling the sequential introduction of different amine nucleophiles.

-

Sonogashira Coupling: This reaction can also be controlled to favor substitution at the more activated C4 position over the C2 position[5].

Caption: Reactivity hierarchy of the substituted positions on 3-Bromo-2,4-dichloropyridine.

Applications in Research and Drug Development

The ability to sequentially and selectively introduce different functional groups makes 3-Bromo-2,4-dichloropyridine a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries[6][7]. Halogenated heterocycles are prevalent motifs in a vast number of FDA-approved drugs, contributing to improved metabolic stability, binding affinity, and bioavailability[8].

-

Pharmaceutical Intermediates: This compound serves as a scaffold to build molecules for a range of therapeutic areas. Its structure is a key component in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies[6].

-

Agrochemicals: It is used as a building block for creating novel herbicides, fungicides, and insecticides, where the specific substitution pattern can lead to enhanced potency and selectivity[7][9].

-

Materials Science: The pyridine core can be incorporated into specialized polymers and organic electronic materials, where the halogen atoms provide sites for further polymerization or modification[9].

Safety and Handling

As a responsible scientist, proper handling and awareness of hazards are paramount. 3-Bromo-2,4-dichloropyridine is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood[10][11].

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[11][12].

-

Spill & Disposal: In case of a spill, use personal protective equipment and contain the spill with absorbent material. Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations[10][11].

References

-

PubChem. (n.d.). 3-Bromo-2,4-dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]

-

iChemical. (n.d.). 3-Bromo-2,4-dichloropyridine, CAS No. 144584-32-7. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Bromo-2-chloropyridine in Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Bromo-2,5-Dichloropyridine: Properties and Applications. Retrieved from [Link]

-

Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2,3-dichloropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

PubChemLite. (n.d.). 3-bromo-2,4-dichloropyridine (C5H2BrCl2N). Retrieved from [Link]

-

Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

-

FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Retrieved from [Link]

Sources

- 1. 3-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 15683981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ichemical.com [ichemical.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2,4-dichloropyridine

Introduction

3-Bromo-2,4-dichloropyridine is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of its substituents—a bromine atom and two chlorine atoms on the pyridine ring—offers multiple reactive sites for further chemical modification. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and predicting its reactivity.

This guide provides a detailed analysis of the expected spectral data for 3-bromo-2,4-dichloropyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this document offers a comprehensive, theory-backed interpretation of its predicted spectral properties, drawing on established principles and comparative data from structurally related halopyridines.

Molecular Structure and Expected Spectral Features

The structure of 3-bromo-2,4-dichloropyridine (C₅H₂BrCl₂N) dictates a unique spectral fingerprint. The pyridine ring contains two remaining protons at positions 5 and 6, which will be key reporters in ¹H NMR spectroscopy. The carbon skeleton, with each carbon in a distinct electronic environment, will give rise to five unique signals in the ¹³C NMR spectrum. The vibrational modes of the C-H, C-N, C-Cl, and C-Br bonds will define its IR spectrum, while its mass and isotopic distribution will be clearly delineated by mass spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-bromo-2,4-dichloropyridine, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Window into the Proton Environment

The pyridine ring of the title compound possesses two aromatic protons. Their chemical shifts are influenced by the electronegativity of the nitrogen atom and the three halogen substituents, which all act to deshield the protons, shifting their resonances downfield.

Predicted ¹H NMR Data (based on a 400 MHz spectrometer in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2 - 8.4 | Doublet | ~ 5.5 | H-6 |

| ~ 7.4 - 7.6 | Doublet | ~ 5.5 | H-5 |

Interpretation and Causality:

-

Chemical Shifts: The proton at position 6 (H-6) is adjacent to the electronegative nitrogen atom, resulting in a significant downfield shift, predicted to be in the 8.2-8.4 ppm range. The proton at position 5 (H-5) is further from the nitrogen and is therefore expected to be more upfield, in the 7.4-7.6 ppm range.

-

Multiplicity and Coupling: The two protons, H-5 and H-6, are on adjacent carbons and will therefore exhibit spin-spin coupling. This results in both signals appearing as doublets. The coupling constant (³JHH) for ortho-coupling in a pyridine ring is typically around 5.5 Hz.

Caption: Predicted ¹H-¹H coupling in 3-bromo-2,4-dichloropyridine.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the attached halogens and the ring nitrogen.

Predicted ¹³C NMR Data (based on a 100 MHz spectrometer in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152.0 | C-6 | Carbon adjacent to nitrogen, deshielded. |

| ~ 150.0 | C-2 | Attached to nitrogen and chlorine, highly deshielded. |

| ~ 142.0 | C-4 | Attached to chlorine, deshielded. |

| ~ 125.0 | C-5 | Standard aromatic carbon, influenced by adjacent C-4 and C-6. |

| ~ 115.0 | C-3 | Attached to bromine (heavy atom effect can cause shielding). |

Interpretation and Causality:

-

Carbons directly bonded to the nitrogen (C-2 and C-6) are expected to be the most downfield.

-

Carbons bearing chlorine atoms (C-2 and C-4) will also be significantly deshielded.

-

The carbon attached to bromine (C-3) is influenced by the "heavy atom effect," which can lead to a more upfield (shielded) chemical shift compared to what would be expected based on electronegativity alone.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-bromo-2,4-dichloropyridine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the aromatic and heteroaromatic carbon region (e.g., 0-160 ppm).

-

Use a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative signals if needed, though for routine identification, 2 seconds is sufficient.

-

Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |

| ~ 1600 - 1550 | C=C and C=N ring stretching | Medium to Strong |

| ~ 1450 - 1400 | Aromatic ring stretching | Medium |

| ~ 1100 - 1000 | C-Cl stretch | Strong |

| ~ 850 - 750 | C-H out-of-plane bending | Strong |

| Below 700 | C-Br stretch | Medium to Strong |

Interpretation:

-

The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ confirms the aromatic nature of the pyridine ring.

-

Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring's C=C and C=N stretching modes.

-

The strong band(s) in the 1100-1000 cm⁻¹ region are indicative of the C-Cl bonds.

-

A strong band in the fingerprint region (below 900 cm⁻¹) corresponding to C-H out-of-plane bending can give clues about the substitution pattern.

-

The C-Br stretch is expected at a lower frequency, typically below 700 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, revealing the molecular weight and offering structural clues based on fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular weight of 3-bromo-2,4-dichloropyridine is 226.88 g/mol .[1] However, the mass spectrum will be more complex due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).

Molecular Ion Cluster:

The combination of one bromine and two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion (M⁺). The most prominent peaks would be:

-

m/z ~225: [C₅H₂⁷⁹Br³⁵Cl₂N]⁺

-

m/z ~227: [C₅H₂⁸¹Br³⁵Cl₂N]⁺ and [C₅H₂⁷⁹Br³⁵Cl³⁷ClN]⁺

-

m/z ~229: [C₅H₂⁸¹Br³⁵Cl³⁷ClN]⁺ and [C₅H₂⁷⁹Br³⁷Cl₂N]⁺

-

m/z ~231: [C₅H₂⁸¹Br³⁷Cl₂N]⁺

The relative intensities of these peaks provide a definitive signature for the presence of one bromine and two chlorine atoms.

Predicted Fragmentation Pathway:

Electron impact (EI) ionization would likely induce fragmentation. A plausible pathway involves the initial loss of a halogen atom.

Caption: A simplified predicted fragmentation pathway for 3-bromo-2,4-dichloropyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

-

Ionization: Utilize Electron Impact (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion. For ESI, predicted adducts like [M+H]⁺ would be observed at m/z 226, 228, 230, and 232.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their m/z ratio.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₅H₂BrCl₂N species to confirm the elemental composition.

Conclusion

The comprehensive spectral analysis of 3-bromo-2,4-dichloropyridine, as predicted and interpreted in this guide, provides a robust framework for its identification and characterization. The anticipated ¹H and ¹³C NMR spectra will confirm the connectivity of the molecule, while IR spectroscopy will verify the presence of the key functional groups and the aromatic system. Mass spectrometry will definitively establish the molecular weight and elemental composition through its unique isotopic signature. These analytical techniques, when used in concert, provide a self-validating system for any researcher working with this important chemical intermediate.

References

-

PubChem. 3-Bromo-2,4-dichloropyridine. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2,4-dichloropyridine

This document serves as a comprehensive technical guide to the safety, handling, and emergency protocols for 3-Bromo-2,4-dichloropyridine (CAS No: 144584-32-7), a halogenated pyridine derivative frequently utilized in synthetic chemistry and drug discovery pipelines. As a reactive intermediate, a thorough and mechanistic understanding of its hazard profile is not merely a regulatory requirement but a cornerstone of responsible research and development. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a causal framework for the recommended protocols, ensuring that researchers, scientists, and drug development professionals can operate with an informed and proactive safety mindset.

Compound Identification and Core Hazard Profile

3-Bromo-2,4-dichloropyridine is a solid organic compound whose utility in cross-coupling and substitution reactions is predicated on its chemical reactivity. This same reactivity, however, dictates its potential biological and chemical hazards. A foundational understanding of its identity is the first step in a robust safety assessment.

| Identifier | Information | Source |

| IUPAC Name | 3-bromo-2,4-dichloropyridine | [1] |

| CAS Number | 144584-32-7 | [1][2] |

| Molecular Formula | C₅H₂BrCl₂N | [1] |

| Molecular Weight | 226.89 g/mol | [2] |

| Synonyms | Not commonly specified | [1][2] |

The primary hazard data, derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, indicates that 3-Bromo-2,4-dichloropyridine is a multi-hazard substance requiring stringent control measures.[1]

| GHS Hazard Class | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Source: PubChem.[1]

This classification paints a clear picture: the compound poses a significant risk upon ingestion and is directly irritating to all primary routes of exposure—skin, eyes, and the respiratory system. The subsequent sections of this guide are logically derived from this foundational hazard profile.

The Hierarchy of Controls: A Proactive Exposure Prevention Strategy

Effective management of 3-Bromo-2,4-dichloropyridine hinges on the principle of the hierarchy of controls. This framework prioritizes the most effective and reliable control measures, with personal protective equipment (PPE) serving as the final line of defense, not the first.

Caption: Emergency first aid workflow for 3-Bromo-2,4-dichloropyridine exposure.

-

In Case of Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Seek immediate medical attention. [2][3]* In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical help. [2][3][4]* In Case of Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Consult a doctor immediately. [2][3]* In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [2] 3.3 Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate & Control: Ensure adequate ventilation (fume hood). Remove all potential sources of ignition as a precaution. [2]3. Contain: Prevent the spill from entering drains or waterways. [4]4. Clean-up:

-

Wear full PPE, including respiratory protection if necessary.

-

Carefully sweep up the solid material, avoiding dust formation. [2][5] * Place the collected material into a suitable, labeled, and closed container for disposal.

-

Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

-

Disposal Considerations

All waste containing 3-Bromo-2,4-dichloropyridine, including contaminated consumables and spill clean-up materials, must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [3][4]* Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

References

-

PubChem. 3-Bromo-2,4-dichloropyridine. National Center for Biotechnology Information. [Link]

-

Alfa Aesar. SAFETY DATA SHEET - 3-Bromo-4-methylpyridine. Alfa Aesar. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. [Link]

-

Acros Pharmatech. 3-Bromo-2,4-dichloropyridine. Acros Pharmatech. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. [Link]

-

Covestro. Download - SAFETY DATA SHEET. Covestro. [Link]

-

Carl ROTH. Safety Data Sheet: Dextrin. Carl ROTH. [Link]

-

Covestro. SAFETY DATA SHEET - PERGUT S 10. Covestro. [Link]

Sources

An In-depth Technical Guide on the Reactivity of 3-Bromo-2,4-dichloropyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2,4-dichloropyridine is a polysubstituted heteroaromatic compound of significant interest in medicinal chemistry and materials science. Its reactivity towards nucleophiles is characterized by a complex interplay of electronic and steric factors, leading to a rich and often regioselective chemistry. This guide provides a comprehensive analysis of the principles governing nucleophilic aromatic substitution (SNAr) on this substrate, offering insights into predicting and controlling reaction outcomes. We will delve into the mechanistic underpinnings, explore the influence of various nucleophiles, and provide actionable experimental protocols for key transformations.

Introduction: The Electronic Landscape of a Polysubstituted Pyridine

The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further exacerbated by the presence of three electron-withdrawing halogen substituents in 3-bromo-2,4-dichloropyridine. This electronic environment makes the pyridine ring highly susceptible to nucleophilic attack, a cornerstone of its synthetic utility.[1]

The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are particularly activated towards nucleophilic attack because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][3] In 3-bromo-2,4-dichloropyridine, the 2- and 4-positions are substituted with chlorine atoms, making them the primary sites for nucleophilic displacement. The bromine atom at the 3-position is generally less reactive towards nucleophilic aromatic substitution.[3]

Core Principles of Reactivity:

-

Electron-Deficient Ring: The pyridine nitrogen and three halogen atoms create a highly electrophilic aromatic system.

-

Stabilization of Intermediates: Nucleophilic attack at the C2 and C4 positions leads to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), which is a key factor in the reaction's feasibility.[2][4]

-

Leaving Group Ability: The relative ability of the halogens to act as leaving groups (I > Br > Cl > F) also influences reactivity, although in SNAr, the rate-determining step is often the initial nucleophilic attack.[2]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A central question in the chemistry of 3-bromo-2,4-dichloropyridine is the regioselectivity of nucleophilic attack: will the incoming nucleophile displace the chlorine at the C2 or C4 position?

The general order of reactivity for nucleophilic substitution on dihalopyridines often favors the 4-position. This preference can be attributed to several factors:

-

Stabilization of the Meisenheimer Intermediate: Attack at the C4 position allows for delocalization of the negative charge onto the pyridine nitrogen, a highly stabilizing interaction.[4]

-

Frontier Molecular Orbital (FMO) Theory: Computational studies suggest that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyridine has a larger coefficient at the C4 carbon, indicating this position is more electrophilic and thus more susceptible to nucleophilic attack.[4][5][6]

However, this is a generalization, and the actual outcome can be influenced by the nature of the nucleophile, reaction conditions, and the potential for metal-catalyzed processes.

Visualizing the Reaction Pathway: SNAr Mechanism

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-2,4-dichloropyridine

This guide provides a comprehensive overview of the critical stability and storage considerations for 3-Bromo-2,4-dichloropyridine (CAS No. 144584-32-7), a key halogenated pyridine intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is essential for ensuring the compound's integrity, minimizing degradation, and guaranteeing the reliability and reproducibility of experimental outcomes.

Chemical Profile and Intrinsic Properties

3-Bromo-2,4-dichloropyridine is a solid, crystalline compound with a molecular weight of 226.89 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with three halogen atoms, dictates its reactivity and stability profile. The electron-withdrawing nature of the chlorine and bromine atoms makes the pyridine ring susceptible to certain nucleophilic reactions and influences its overall stability. The compound is classified as harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and requires careful handling in a well-ventilated area.[1]

| Property | Value | Source |

| CAS Number | 144584-32-7 | [2][3] |

| Molecular Formula | C₅H₂BrCl₂N | [1][4] |

| Molecular Weight | 226.89 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

| Hazard Codes | H302, H315, H319, H335 | [1][2] |

Key Stability Considerations and Potential Degradation Pathways

The stability of 3-Bromo-2,4-dichloropyridine is influenced by environmental factors such as moisture, light, oxygen, and temperature. Understanding the potential degradation pathways is fundamental to establishing appropriate storage and handling protocols.

Hydrolytic Stability

Halogenated pyridines can be susceptible to hydrolysis, where water acts as a nucleophile, potentially displacing the halogen substituents. The rate of hydrolysis is typically dependent on pH, temperature, and the position of the halogens on the pyridine ring. For chlorinated pyridines, hydrolysis can lead to the formation of hydroxypyridines.[5][6][7][8] Given the presence of three halogen atoms, 3-Bromo-2,4-dichloropyridine is likely sensitive to moisture. Exposure to humid conditions or aqueous solutions, especially at elevated temperatures or non-neutral pH, could lead to the gradual replacement of chloro or bromo groups with hydroxyl groups, generating impurities that could compromise subsequent synthetic steps.

Photostability

Many pyridine derivatives exhibit photosensitivity, and halogenated aromatic compounds can undergo photodegradation.[9] The primary mechanism often involves the reductive dehalogenation upon exposure to UV or visible light.[10][11] For 3-Bromo-2,4-dichloropyridine, this could result in the loss of bromine or chlorine atoms, leading to the formation of various less-halogenated pyridine species. This process is often irreversible and can significantly impact the purity of the material. Therefore, protection from light is a critical aspect of its storage.

Caption: Key environmental stressors and potential degradation products.

Oxidative Stability

While many aromatic compounds are relatively stable to oxidation under ambient conditions, the presence of atmospheric oxygen, especially in the presence of light or metal catalysts, can initiate degradation.[12] For halogenated aromatics, oxidative degradation can be initiated by atmospheric radicals, leading to hydroxylated intermediates.[12][13] While specific data for 3-Bromo-2,4-dichloropyridine is limited, it is prudent to minimize contact with air to prevent potential long-term oxidative degradation, which could manifest as the formation of pyridine N-oxides or other oxidized species.

Thermal Stability

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the integrity of 3-Bromo-2,4-dichloropyridine.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To slow down potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation and minimize contact with atmospheric moisture. |

| Light | Amber glass vial or opaque container | To protect against photodegradation. |

| Moisture | Tightly sealed container in a dry location | To prevent hydrolysis. The compound may be hygroscopic. |

Handling:

-

Inert Atmosphere: For long-term storage or when handling small quantities for multiple uses, it is highly recommended to work within a glove box or to use Schlenk line techniques to maintain an inert atmosphere.

-

Dispensing: Use dry syringes or cannulas for transferring the compound. If the container has a septum, ensure it is intact and provides a good seal.

-

Avoid Contamination: Use clean, dry glassware and equipment to avoid introducing moisture or other contaminants that could catalyze degradation.

Methodology for Stability Assessment: A Forced Degradation Study Protocol

To empirically determine the stability of 3-Bromo-2,4-dichloropyridine and develop a stability-indicating analytical method, a forced degradation study is essential.[15][16][17][18] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.

Caption: Workflow for a forced degradation study.

Objective

To identify potential degradation products and establish the intrinsic stability of 3-Bromo-2,4-dichloropyridine under various stress conditions, and to validate an analytical method as "stability-indicating."

Materials and Instrumentation

-

3-Bromo-2,4-dichloropyridine

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

-

HPLC system with a UV detector and preferably a mass spectrometer (MS)

-

Photostability chamber

-

Oven

Experimental Protocols

A. Hydrolytic Degradation:

-

Prepare solutions of 3-Bromo-2,4-dichloropyridine in 0.1 N HCl, water, and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze by HPLC. A control sample kept at 2-8°C should be analyzed concurrently.

B. Oxidative Degradation:

-

Dissolve 3-Bromo-2,4-dichloropyridine in a suitable solvent and treat with a solution of 3% hydrogen peroxide.

-

Maintain the solution at room temperature for a specified time (e.g., 24 hours).

-

Analyze the sample by HPLC, comparing it to an untreated control.

C. Photolytic Degradation:

-

Expose a solid sample and a solution of 3-Bromo-2,4-dichloropyridine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

D. Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a set duration.

-

Dissolve the heat-stressed sample and analyze by HPLC, comparing it to an unstressed control.

Data Analysis and Interpretation

The goal of the forced degradation is to achieve 5-20% degradation of the parent compound.[15] The resulting chromatograms should be analyzed for:

-

Assay of the parent compound: To quantify the extent of degradation.

-

Formation of new peaks: Indicating degradation products.

-

Peak purity analysis: Using a diode array detector to ensure the parent peak is spectrally pure and that co-elution is not occurring.

-

Mass balance: The sum of the assay of the parent compound and the area of all degradation products should ideally be close to 100% of the initial concentration.

Conclusion

The chemical integrity of 3-Bromo-2,4-dichloropyridine is paramount for its successful application in research and development. Its stability is primarily threatened by moisture, light, and to a lesser extent, atmospheric oxygen. By implementing stringent storage conditions—specifically, refrigeration under an inert, dry atmosphere and protection from light—users can significantly mitigate the risk of degradation. For critical applications, conducting forced degradation studies is recommended to fully understand the stability profile and to develop robust analytical methods for quality control.

References

-

[12] Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics. Environmental Science: Processes & Impacts. Available at: [Link]

-

[13] Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. Available at: [Link]

-

[5] Degradation of chlorpyrifos and its hydrolysis product, 3,5,6-trichloro-2-pyridinol, in soil. Journal of Environmental Science and Health, Part B. Available at: [Link]

-

[6] Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLOS ONE. Available at: [Link]

-

[19] Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides (Chen et al. 2012). ResearchGate. Available at: [Link]

-

[7] Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Available at: [Link]

-

[20] Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. Biochemistry. Available at: [Link]

-

[8] Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PMC. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

[15] Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

-

[16] Forced Degradation Studies. CHIRAL LABORATORIES. Available at: [Link]

-

[1] 3-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 15683981. PubChem. Available at: [Link]

-

[17] Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

[21] Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. PubMed. Available at: [Link]

-

[18] (PDF) Forced Degradation Studies. ResearchGate. Available at: [Link]

-

[22] The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Available at: [Link]

-

[10] Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. Available at: [Link]

-

[11] Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]

-

[23] Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. MDPI. Available at: [Link]

-